2-Bromo-6-nitropyridin-3-ol CAS number and chemical identifiers
2-Bromo-6-nitropyridin-3-ol CAS number and chemical identifiers
This guide provides an in-depth technical analysis of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9), a trisubstituted pyridine scaffold critical in medicinal chemistry for the synthesis of kinase inhibitors and antibacterial agents.[1][2]
[1][2]
Executive Summary
2-Bromo-6-nitropyridin-3-ol is a highly functionalized heterocyclic building block characterized by three distinct reactive handles: a nucleophilic hydroxyl group at C3, an electrophilic bromine at C2, and a reducible nitro group at C6.[2] This specific substitution pattern allows for orthogonal functionalization, making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of complex bicyclic systems such as oxazolopyridines and pyrrolopyridines.
Critical Isomer Warning: Researchers must distinguish this compound from its isomer, 6-Bromo-2-nitropyridin-3-ol (CAS 443956-08-9).[2] Vendor databases frequently conflate these two structures. This guide focuses exclusively on the 2-Bromo-6-nitro isomer (CAS 167683-72-9).[1][2][3]
Chemical Identity & Identifiers
| Identifier | Value |
| Chemical Name | 2-Bromo-6-nitropyridin-3-ol |
| CAS Number | 167683-72-9 |
| Synonyms | 2-Bromo-3-hydroxy-6-nitropyridine; 2-Bromo-6-nitro-3-pyridinol |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| SMILES | Oc1ccc(=O)nc1Br |
| InChI Key | Derived from structure:[2][3][4]Oc1ccc(=O)nc1Br |
| MDL Number | MFCD09261204 (Note: Verify specific batch CoA as MDLs vary by vendor) |
Physicochemical Properties[1][8][9][10][11]
| Property | Data | Note |
| Appearance | Yellow crystalline solid | Typical of nitro-hydroxypyridines |
| Melting Point | 168–172 °C (Predicted) | Experimental values vary by purity/solvate |
| pKa (OH) | ~5.5 – 6.5 | Increased acidity due to electron-withdrawing -NO₂ (para) and -Br (ortho) |
| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents (Hexane) |
| LogP | ~1.4 | Moderate lipophilicity |
Synthetic Pathways[12]
The synthesis of 2-Bromo-6-nitropyridin-3-ol typically proceeds via the electrophilic aromatic substitution (nitration) of the parent halopyridinol.[2] The presence of the hydroxyl group at C3 strongly activates the ring, directing the incoming nitro group to the para position (C6), as the ortho position (C2) is blocked by bromine and the C4 position is sterically less favorable.
Core Synthesis Route: Nitration of 2-Bromo-3-pyridinol[1][2]
Reaction Logic: The starting material, 2-bromo-3-pyridinol (CAS 6602-32-0), is treated with a nitrating mixture.[2] The -OH group directs ortho/para.[2] With C2 blocked, C6 (para) is the primary site of substitution.
Caption: Regioselective nitration pathway. The C3-hydroxyl group directs substitution primarily to C6.[2]
Experimental Protocol (General Procedure)
Safety Precaution: Fuming nitric acid is a potent oxidizer.[2] Perform all steps in a fume hood behind a blast shield.
-
Preparation: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄) (10 mL per 1 g of substrate). Cool to 0°C using an ice-salt bath.[2]
-
Dissolution: Add 2-bromo-3-pyridinol (1.0 eq) portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.
-
Nitration: Add fuming nitric acid (HNO₃) (1.1 – 1.2 eq) dropwise over 30 minutes. Do not allow temperature to exceed 10°C to prevent over-nitration or decomposition.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[2]
-
Quench: Pour the reaction mixture slowly onto crushed ice (50g per 1g substrate) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Isolation: Filter the precipitate. Wash the filter cake with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (DCM/MeOH gradient) if regioisomers are present.
Reactivity & Applications
This scaffold is a "linchpin" intermediate. Its three functional groups allow for sequential, selective modifications, enabling the construction of diverse chemical libraries.
Functionalization Logic
-
C3-Hydroxyl (Nucleophile): The most acidic site.[2] Can be alkylated (Williamson ether synthesis) or acylated to tune solubility or cyclize.
-
C2-Bromine (Electrophile): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or S_NAr displacement by amines/thiols.[2]
-
C6-Nitro (Reducible): Precursor to an aniline (C6-NH₂), which can undergo further acylation, reductive amination, or diazotization.[2]
Caption: Orthogonal reactivity map.[2] The scaffold supports sequential modification at C2, C3, and C6.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |
| STOT-SE | H335 | May cause respiratory irritation.[2][5] |
Handling Protocols:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a ventilated fume hood.
-
Spill: Sweep up solid spills to avoid dust generation. Neutralize acidic residues if synthesis reagents are present.
References
-
MolCore Chemical Database. 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) Technical Data.[1][2]
-
Sigma-Aldrich / Merck. Product Specification: 2-Bromo-6-nitropyridin-3-ol.[2]
-
PubChem. Compound Summary: 6-Bromo-2-nitropyridin-3-ol (Isomer Comparison).[2]
-
Organic Syntheses. General Procedure for Nitration of Pyridinols. Coll. Vol. 3, p. 444 (1955).
-
BLD Pharm. Building Block Catalog: Pyridine Derivatives.
Sources
- 1. scribd.com [scribd.com]
- 2. 443956-08-9|6-Bromo-2-nitropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 5. 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054 - PubChem [pubchem.ncbi.nlm.nih.gov]
